3-Hexylaniline
Overview
Description
3-Hexylaniline is a chemical compound with the CAS Number: 36042-29-2. It has a molecular weight of 177.29 . The IUPAC name for this compound is 3-hexylaniline .
Molecular Structure Analysis
The molecular structure of 3-Hexylaniline is represented by the InChI code: 1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3 . This indicates that the molecule consists of a hexyl group attached to an aniline group .Physical And Chemical Properties Analysis
3-Hexylaniline has a molecular weight of 177.29 . It is recommended to be stored at 4°C and protected from light .Scientific Research Applications
1. Nutritional Management in Phenylalanine Hydroxylase Deficiency
3-Hexylaniline is relevant in the context of phenylalanine hydroxylase deficiency, known as phenylketonuria (PKU). PKU guidelines establish harmonization in treatment and monitoring, integrating nutrition therapy in the medical management of PKU to improve outcomes (nutritional, cognitive, and developmental) for individuals with PKU in all life stages (Singh et al., 2016).
2. Impurity Testing for Hexylaniline Derivatives
The evaluation of a capillary gas chromatographic impurity test procedure for 4-hexylaniline, a compound closely related to 3-hexylaniline, demonstrates the importance of accurately detecting and quantifying impurities in chemical intermediates. This procedure helps ensure the purity and safety of chemical products used in various scientific applications (B'hymer, 2005).
3. Tumor Imaging and Amino Acid Analogs
Studies involving 3-(123)I-Iodo-L-alpha-methyltyrosine (3-IMT), an amino acid analog, in tumor imaging indicate the potential of similar compounds, including 3-hexylaniline, for diagnostic purposes in oncology. These analogs can be used for enhanced tumor accumulation and image contrast in imaging studies (Lahoutte et al., 2002).
4. Genetically Encoded Aldehydes in Protein Labelling
Research involving 3-formyl-phenylalanine for rapid and site-selective protein labeling highlights the broader category of modified amino acids, like 3-hexylaniline, for use in biochemistry and molecular biology. These compounds can be genetically incorporated into proteins for various research applications (Tuley et al., 2014).
5. Liquid Crystal Molecules
The study of N-(4-n-pentyl-oxybenzylidene)-4′-n-hexylaniline, a liquid crystal molecule, provides insights into the use of hexylaniline derivatives in material science. This research explores the chemical reactivity, charge distribution, and electrical properties of such molecules, indicating potential applications in electronics and display technologies (Gupta & Bhattacharjee, 2019).
6. Nucleic Acid-Based Therapeutics
A study on a peptide-based carrier for DNA mimic delivery, involving amino acids like phenylalanine, sheds light on the potential of similar compounds (including hexylaniline derivatives) in pharmaceutical research, especially for improving the efficacy of nucleic-acid-based therapeutics (Morris et al., 2007).
7. Synthesis and Properties of Aniline Tetramers
Research on the synthesis and magnetic properties of m-p aniline tetramers, including N-hexylaniline, demonstrates the significance of hexylaniline derivatives in the field of synthetic chemistry and materials science, particularly in developing materials with unique electromagnetic properties (Kaczorowski et al., 2005).
properties
IUPAC Name |
3-hexylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCZIYEBRERBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341311 | |
Record name | 3-Hexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylaniline | |
CAS RN |
36042-29-2 | |
Record name | 3-Hexylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36042-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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